3-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Descripción
This compound is a heterocyclic organic molecule featuring a quinazolinone core substituted with a 7-methoxy group and a piperidin-4-ylmethyl side chain. The piperidine moiety is further functionalized with a 5-cyclopropyl-1,2-oxazol-3-ylmethyl group. The compound’s design combines lipophilic (cyclopropyl, piperidine) and polar (methoxy, oxazole) groups, balancing solubility and membrane permeability.
Propiedades
IUPAC Name |
3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-18-4-5-19-20(11-18)23-14-26(22(19)27)12-15-6-8-25(9-7-15)13-17-10-21(29-24-17)16-2-3-16/h4-5,10-11,14-16H,2-3,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNYNBZVVOJQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains a cyclopropyl-1,2-oxazol-3-yl group, which is found in other compounds with various biological activities. .
Mode of Action
The1,2-oxazol-3-yl group is a common motif in bioactive compounds and is known to interact with various biological targets. The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets of this compound.
Biochemical Pathways
Without knowledge of the specific targets of this compound, it is difficult to summarize the affected biochemical pathways. Compounds containing a1,2-oxazol-3-yl group have been reported to affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the cellular context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The quinazolinone core distinguishes this compound from analogs like 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one ().
Substituent Analysis
- Cyclopropyl-oxazole vs. Halogenated Aryl Groups: The 5-cyclopropyl-1,2-oxazole substituent in the target compound contrasts with the 4-bromophenyl or 4-chloro-2-methylphenoxy groups in analogs (). Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, whereas halogenated aryl groups may improve target engagement through hydrophobic interactions.
Pharmacokinetic and Physicochemical Properties
The target compound’s lower logP suggests improved aqueous solubility compared to halogenated triazolones, which may translate to better oral bioavailability. However, the triazolone analogs’ reduced hydrogen bond acceptors could enhance blood-brain barrier penetration.
Enzymatic Inhibition Profiles
While direct data on the target compound’s activity is unavailable, quinazolinones are historically associated with tyrosine kinase inhibition (e.g., gefitinib analogs). In contrast, triazolones like those in are often explored as anticonvulsants or antimicrobials due to their rigid, planar structures. The cyclopropyl-oxazole group in the target compound may confer selectivity for kinases with shallow binding pockets, whereas bulkier halogenated analogs might target deeper hydrophobic regions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
